molecular formula C12H15N3O4 B028191 4-Methyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 108132-87-2

4-Methyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B028191
CAS No.: 108132-87-2
M. Wt: 265.26 g/mol
InChI Key: ISVCVVRMSUDQDO-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound with a triazole ring structure. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of an alkylsulphanyl functional group with a hydroxide anion . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like sodium borohydride, and nucleophiles like hydroxide anions. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

108132-87-2

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

4-methyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C12H15N3O4/c1-15-11(13-14-12(15)16)7-5-8(17-2)10(19-4)9(6-7)18-3/h5-6H,1-4H3,(H,14,16)

InChI Key

ISVCVVRMSUDQDO-UHFFFAOYSA-N

SMILES

CN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC

108132-87-2

Synonyms

2,4-Dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazol-3-one

Origin of Product

United States

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